2-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde
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Overview
Description
2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde is an organic compound that features a biphenyl structure with an ethynyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, where a biphenyl boronic acid is coupled with an ethynyl halide in the presence of a palladium catalyst and a base . The resulting ethynyl biphenyl compound is then subjected to formylation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: 2-([1,1’-Biphenyl]-4-ylethynyl)benzoic acid
Reduction: 2-([1,1’-Biphenyl]-4-ylethynyl)benzyl alcohol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-ylethynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function . The biphenyl structure may also interact with hydrophobic pockets in biological molecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxaldehyde: Similar structure but lacks the ethynyl group.
4-Ethynylbenzaldehyde: Contains the ethynyl and aldehyde groups but lacks the biphenyl structure.
2-([1,1’-Biphenyl]-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Properties
Molecular Formula |
C21H14O |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C21H14O/c22-16-21-9-5-4-8-19(21)13-10-17-11-14-20(15-12-17)18-6-2-1-3-7-18/h1-9,11-12,14-16H |
InChI Key |
PBQNYYTXQKGDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=CC=C3C=O |
Origin of Product |
United States |
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